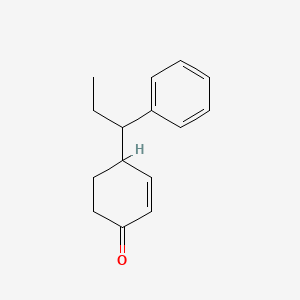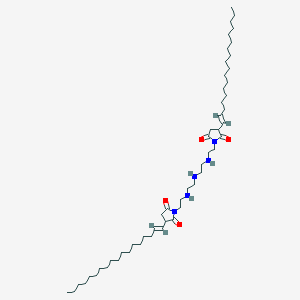![molecular formula C17H16 B14490706 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene CAS No. 63820-35-9](/img/structure/B14490706.png)
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to an anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the anthracene structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.
Biology: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to anticancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various cellular processes.
Comparación Con Compuestos Similares
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene can be compared with other similar compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused rings.
Cyclopenta[a]phenanthrene: A compound with a cyclopenta ring fused to a phenanthrene moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
63820-35-9 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2,3,3a,11b-tetrahydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C17H16/c1-2-5-14-11-17-15(10-13(14)4-1)9-8-12-6-3-7-16(12)17/h1-2,4-5,8-12,16H,3,6-7H2 |
Clave InChI |
XCOHBMAJOSYJGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC3=CC4=CC=CC=C4C=C3C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


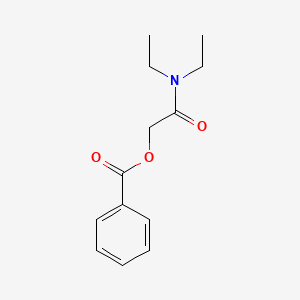
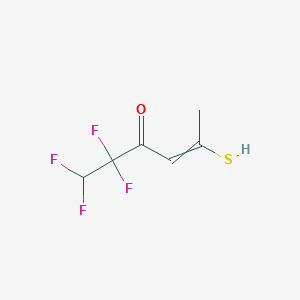
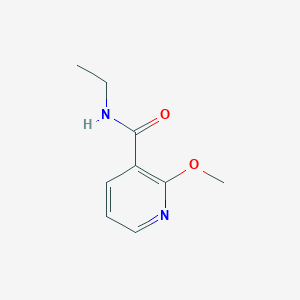
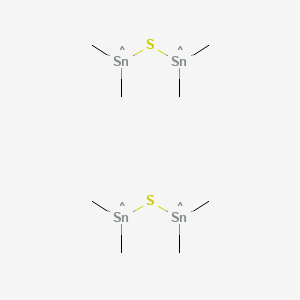


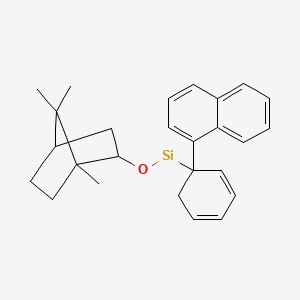
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
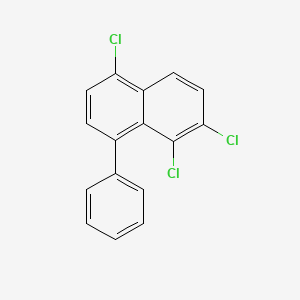
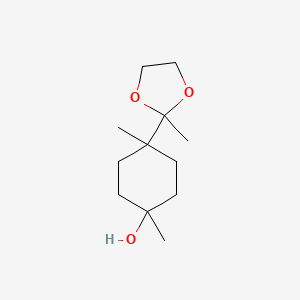
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)

